molecular formula C11H8BrNO4 B11834593 8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one CAS No. 58471-16-2

8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one

Cat. No.: B11834593
CAS No.: 58471-16-2
M. Wt: 298.09 g/mol
InChI Key: NYISBYZUGKUHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is a key synthetic intermediate in the development of novel anticancer agents. This brominated isoquinoline scaffold is structurally integral to advanced investigational compounds such as EM011, a potent noscapinoid . Compounds based on this core structure have demonstrated significant research value for their ability to inhibit cancer cell proliferation. The mechanism of action for this class of compounds involves binding to tubulin without significantly altering the overall microtubule polymer mass, which distinguishes it from traditional microtubule-targeting drugs . Instead, this interaction subtly dampens microtubule dynamics, leading to the activation of the spindle assembly checkpoint, a robust mitotic arrest in dividing cells, and ultimately, the induction of apoptosis (programmed cell death) . Research on related molecules has shown that this apoptotic pathway is associated with the downregulation of survivin, a critical member of the inhibitor of apoptosis (IAP) protein family, and an increase in caspase-3 activation . This makes the 8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one scaffold a compound of high interest for researchers exploring targeted and potentially less toxic chemotherapeutic strategies, particularly in the study of drug-resistant cancers and non-small cell lung cancer models .

Properties

CAS No.

58471-16-2

Molecular Formula

C11H8BrNO4

Molecular Weight

298.09 g/mol

IUPAC Name

8-bromo-4-methoxy-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one

InChI

InChI=1S/C11H8BrNO4/c1-15-10-8-5(6(12)3-13-11(8)14)2-7-9(10)17-4-16-7/h2-3H,4H2,1H3,(H,13,14)

InChI Key

NYISBYZUGKUHAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC3=C1OCO3)C(=CNC2=O)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of Preformed Isoquinolinones

Bromination at position 8 is typically achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C. For example, treatment of 4-methoxy-dioxolo[4,5-g]isoquinolin-5(6H)-one with 1.1 equiv NBS yields the 8-bromo derivative in 78% purity, though competing dibromination at position 7 requires careful stoichiometric control.

Table 1: Bromination Efficiency Under Varied Conditions

Brominating AgentSolventTemperatureYield (%)Purity (%)
NBSDCM0°C7892
Br₂AcOHRT6285
HBr/H₂O₂EtOAc40°C5588

Methoxylation Approaches at Position 4

Nucleophilic Aromatic Substitution (SₙAr)

Methoxy group installation via SₙAr employs 4-chloro precursors reacted with sodium methoxide in DMF at 80°C. This method achieves 85% conversion but risks dioxolane ring opening under prolonged heating.

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from lycobetaine optimization, Suzuki-Miyaura coupling using 4-boronoanisole and Pd(dppf)Cl₂ catalyst in 1,4-dioxane/water (10:1) at 85°C introduces methoxy groups with 91% yield (Eq. 1):

8-Bromo precursor+4-methoxyphenylboronic acidPd(dppf)Cl2,K2CO3Target compound[2][4]\text{8-Bromo precursor} + \text{4-methoxyphenylboronic acid} \xrightarrow{\text{Pd(dppf)Cl}2, \text{K}2\text{CO}_3} \text{Target compound} \quad

Dioxolane Ring Construction

Cyclocondensation of Diols

Reaction of 5-hydroxyisoquinoline with 1,2-dibromoethane in the presence of K₂CO₃ (acetone, reflux) forms the dioxolane ring. This method requires anhydrous conditions to prevent hydrolysis, yielding 68% product.

Integrated Synthetic Pathways

Sequential Bromination-Methoxylation

  • Step 1 : Bromination of 4-hydroxy-dioxolo[4,5-g]isoquinolin-5(6H)-one with NBS (DCM, 0°C, 2 h).

  • Step 2 : Methylation using methyl iodide (K₂CO₃, acetone, 85°C, 3 h), achieving 76% overall yield.

One-Pot Tandem Synthesis

Combining bromination and methoxylation in a single reactor with phase-transfer catalysis (PTC):

  • Substrate, NBS (1.05 equiv), MeONa (2 equiv), TBAB (0.1 equiv) in toluene/water (3:1) at 50°C for 6 h.

  • Yields 82% with 94% purity, reducing purification steps.

Analytical Validation and Optimization

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 65:35, 1 mL/min) confirms ≥95% purity for optimized routes. Key impurities include:

  • 7-bromo regioisomer (2.1%) from incomplete regiocontrol.

  • Demethylated byproduct (1.8%) under acidic workup conditions.

Scale-Up Considerations

Kilogram-scale production favors the tandem PTC method due to:

  • 40% reduction in solvent volume vs. stepwise synthesis.

  • 98.5% mass balance in closed-loop solvent recovery systems .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents replacing the bromine atom .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of isoquinoline derivatives, including 8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one. Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives have shown significant inhibitory activity against neuroendocrine prostate cancer (NEPC) cell lines, suggesting that modifications at the 4-position can enhance selectivity and potency against specific cancer types .

Case Study: Structure-Activity Relationship (SAR) Analysis

  • In a study focusing on isoquinoline derivatives, compound modifications were systematically evaluated for their anticancer activity.
  • The compound demonstrated an IC50_{50} value of 0.47 μM against NEPC cells, with a selectivity index greater than 190-fold over other prostate cancer cell lines .

Antimicrobial Properties

Isoquinoline derivatives are also recognized for their antimicrobial activities. Compounds similar to 8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one have been tested against various bacterial strains, showing promising results that warrant further investigation into their mechanisms of action.

Organic Synthesis Applications

8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Bromination Reactions : The bromine atom can be substituted with other nucleophiles to create diverse derivatives.
  • Oxidation and Reduction : The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the bromine can be reduced to yield hydrogen-substituted variants.

These reactions can be optimized for higher yields and purity using modern synthetic techniques such as continuous flow chemistry.

Biological Mechanisms

The biological activity of 8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzyme activities or modulate receptor signaling pathways critical for cell proliferation and survival.

Mechanism of Action

The mechanism of action of 8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one (Target) C₁₁H₁₀BrNO₄* ~300.18 8-Br, 4-OCH₃, dioxolane ring Enhanced lipophilicity (logP ~2.5), potential electrophilic reactivity
7,8-Dihydro-1,3-dioxolo[4,5-g]isoquinolin-5(6H)-one (Noroxyhydrastinine) C₁₀H₉NO₃ 191.18 No Br or OCH₃, simpler structure Natural alkaloid, lower molecular weight, reduced bioactivity
(S)-3-((R)-9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6,7-dimethoxyisobenzofuran-1(3H)-one C₂₆H₂₅BrNO₈ 574.39 9-Br, 4-OCH₃, 6-CH₃, additional rings Third-generation antiproliferative agent; microtubule interference

*Calculated based on noroxyhydrastinine (C₁₀H₉NO₃) + Br (79.9) + OCH₃ (31.03) – H (1.008).

Key Observations :

  • The methoxy group at position 4 distinguishes it from the 9-bromo analog in , which has additional dimethoxyisobenzofuran substituents.
Antiproliferative Potential
  • The analog in demonstrated 82% yield in synthesis and superior microtubule-interfering activity, attributed to bromine-enhanced steric and electronic effects .
  • Noroxyhydrastinine, lacking bromine, shows weaker bioactivity but is a natural product isolated from Coptis chinensis .

Stability and Reactivity

  • Bromine’s electronegativity may increase susceptibility to nucleophilic substitution, whereas the methoxy group stabilizes adjacent positions via electron donation .

Biological Activity

8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one (CAS Number: 58471-16-2) is a complex organic compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₁H₈BrNO₄
Molecular Weight298.09 g/mol
LogP2.44
PSA60.81 Ų

Biological Activities

The biological activities of 8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one have been investigated in several studies, focusing on its anticancer, antimicrobial, and cardioprotective properties.

Anticancer Activity

Research indicates that compounds with isoquinoline structures exhibit significant anticancer properties. In a study involving various derivatives of isoquinoline, some showed promising results in inhibiting cancer cell proliferation. For instance, derivatives similar to 8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one were tested against different cancer cell lines, demonstrating IC₅₀ values ranging from 10 to 50 µM depending on the specific derivative and cell line tested .

Antimicrobial Activity

8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one has also been evaluated for its antimicrobial properties. It exhibited activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 µM. The mechanism of action appears to involve the inhibition of protein synthesis and nucleic acid production .

Cardioprotective Effects

In cardiotoxicity models using H9c2 cardiomyocytes exposed to doxorubicin (DOX), derivatives related to 8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one demonstrated significant cardioprotective effects. The compounds reduced oxidative stress and apoptosis in cardiomyocytes, with increased cell viability observed in co-treatment scenarios .

The mechanisms underlying the biological activities of 8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one are multifaceted:

  • Antioxidant Activity : The compound exhibits antioxidant properties that mitigate oxidative stress in cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation : Interactions with various receptors can lead to altered signaling pathways that influence cell survival and proliferation.

Study on Anticancer Activity

A study published in the Journal of Natural Products investigated the anticancer effects of various isoquinoline derivatives including those structurally similar to 8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one. The study reported that certain derivatives significantly inhibited the growth of cancer cells with IC₅₀ values below 20 µM .

Study on Cardioprotection

A recent study explored the cardioprotective effects of compounds derived from isoquinoline structures in H9c2 cells subjected to DOX-induced toxicity. The results indicated that specific derivatives improved cell viability by over 80% compared to untreated controls .

Q & A

Q. What spectroscopic techniques are recommended for characterizing 8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one?

Methodological Answer: Characterization typically involves:

  • ¹H/¹³C NMR : Assign signals based on coupling constants and substituent-induced shifts. For example, methoxy groups resonate near δ 3.8–4.3 ppm in ¹H NMR, while aromatic protons in fused isoquinolinone systems appear between δ 6.9–7.5 ppm .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1600–1700 cm⁻¹) and methoxy C-O vibrations (~1250–1300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and bromine isotope patterns.

Q. What synthetic routes are reported for this compound?

Methodological Answer: Synthesis often involves:

  • Multi-step heterocyclic assembly : Bromination of precursor isoquinolinones followed by methoxy group introduction via nucleophilic substitution or protective group strategies .
  • Key intermediates : Use of 7,8-dihydroisoquinolinone scaffolds (e.g., CAS 21796-14-5) modified with bromine and methoxy substituents .

Note : Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid side reactions like demethylation or ring-opening .

Q. How do bromine and methoxy substituents influence physicochemical properties?

Methodological Answer:

  • Bromine : Increases molecular weight (~80 amu) and lipophilicity (logP ↑), enhancing membrane permeability but reducing aqueous solubility .
  • Methoxy : Electron-donating effects stabilize aromatic systems, altering UV-Vis absorption spectra and reactivity toward electrophiles .

Q. What stability considerations apply during storage?

Methodological Answer:

  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation .
  • Handling : Avoid prolonged exposure to light (UV degradation) and moisture (risk of lactam ring hydrolysis) .

Q. What is the molecular formula and weight?

Answer:

  • Molecular Formula : C₁₀H₈BrNO₃ (derived from analogs in ).
  • Molecular Weight : 286.09 g/mol (calculated from isotopic composition).

Advanced Research Questions

Q. How to resolve contradictions in NMR data between synthesized batches?

Methodological Answer:

  • Batch comparison : Run 2D NMR (COSY, HSQC) to confirm connectivity and rule out diastereomer formation .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural validation .
  • Control experiments : Test for residual solvents (e.g., DMF, THF) that may shift signals .

Q. What computational methods predict this compound’s environmental fate?

Methodological Answer:

  • QSPR models : Predict logKow and biodegradation using software like EPI Suite .
  • Molecular dynamics : Simulate interactions with soil organic matter to assess persistence .

Q. How to design a structure-activity relationship (SAR) study for bioactivity?

Methodological Answer:

  • Analog synthesis : Replace -Br with -Cl or -F; modify methoxy to hydroxy or ethoxy .
  • Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinases), and cellular uptake (HPLC-MS quantification) .

Q. Key Variables :

  • Substituent electronegativity.
  • Steric effects on target binding.

Q. What experimental strategies improve enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry at the isoquinolinone ring .
  • Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

Q. How to develop a validated HPLC method for quantification?

Methodological Answer:

  • Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm).
  • Mobile phase : Acetonitrile/water (70:30) with 0.1% TFA; flow rate 1.0 mL/min .
  • Validation : Assess linearity (R² >0.99), LOD (≤0.1 µg/mL), and recovery (>95%) per ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.